2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine

Lipophilicity Physicochemical properties Membrane permeability

Replace low-LogP 5-chloro-2-phenoxyaniline (XLogP3=3.1) in permeability assays. This compound delivers XLogP3-AA=5.1, para-tert-butyl steric bulk, and a defined MS/MS fragmentation signature for proteomics. • High-LogP reference scaffold for Caco-2/PAMPA permeability SAR • Steric modulation of amine reactivity for sulfonamide/carbamate derivatization • Q/HWC001-2023 reference standard for traceable LC-MS method development. Standard international B2B shipping available.

Molecular Formula C16H18ClNO
Molecular Weight 275.77 g/mol
CAS No. 103827-03-8
Cat. No. B1328304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
CAS103827-03-8
Molecular FormulaC16H18ClNO
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3
InChIKeyIGRXBYJZAZLTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS 103827-03-8) for R&D Procurement: Chemical Identity and Baseline Properties


2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS 103827-03-8) is a phenoxyaniline derivative with the molecular formula C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol [1]. This compound belongs to the 2-phenoxyaniline class, characterized by an ether linkage connecting a substituted phenyl ring to a chlorinated aniline core . Computed physicochemical properties include an XLogP3-AA value of 5.1, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 35.3 Ų [1]. The compound bears a tert-butyl group at the para position of the phenoxy ring and a chlorine substituent at the 5-position (meta relative to the amino group) of the aniline ring, creating a specific substitution pattern that distinguishes it from unsubstituted or alternatively substituted phenoxyaniline analogs [1].

Why 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Cannot Be Interchanged with Other Phenoxyaniline Analogs


Within the 2-phenoxyaniline class, even minor structural modifications produce substantial differences in physicochemical properties that directly impact experimental utility and downstream synthetic compatibility. The target compound's para-tert-butyl substitution on the phenoxy ring increases lipophilicity and alters steric bulk relative to the unsubstituted analog 5-chloro-2-phenoxyaniline (CAS 93-67-4) [1], while its ortho-amino/para-chloro substitution pattern on the aniline ring differs from alternative positional isomers and derivatives bearing different halogen substituents . These structural distinctions manifest as measurable differences in computed LogP values [2], which affect membrane permeability, solubility profile, and chromatographic retention behavior. Consequently, generic substitution—such as replacing this compound with 5-chloro-2-phenoxyaniline or other in-class analogs—introduces uncontrolled variability in assays where lipophilicity governs compound partitioning, in synthetic routes where steric effects influence reaction kinetics, and in analytical methods where retention times are structure-dependent. The quantitative evidence below establishes the specific, measurable dimensions where this compound differs from its closest analogs.

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison Between 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine and Unsubstituted Analog 5-Chloro-2-phenoxyaniline

The target compound exhibits substantially higher computed lipophilicity compared to its unsubstituted analog 5-chloro-2-phenoxyaniline (CAS 93-67-4). The XLogP3-AA value of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is 5.1 [1], whereas the unsubstituted analog 5-chloro-2-phenoxyaniline (which lacks the para-tert-butyl group) has an XLogP3 value of 3.1 [2]. This represents a 2.0 log unit increase in lipophilicity—equivalent to approximately 100-fold higher partition coefficient in octanol/water systems.

Lipophilicity Physicochemical properties Membrane permeability

Steric Bulk and Rotatable Bond Analysis: 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine vs. 5-Chloro-2-phenoxyaniline

The para-tert-butyl substituent introduces significant steric bulk and alters molecular flexibility relative to the unsubstituted analog. The target compound contains three rotatable bonds, compared to two rotatable bonds for 5-chloro-2-phenoxyaniline [1][2]. The tert-butyl group itself (—C(CH₃)₃) contributes substantial steric hindrance at the para position of the phenoxy ring, which may influence binding interactions with proteins, crystal packing, and the kinetics of reactions at the amino group.

Steric hindrance Conformational flexibility Synthetic accessibility

Molecular Weight and Physical Property Differentiation for Purification and Formulation Applications

The target compound has a molecular weight of 275.77 g/mol [1], which is 56.11 g/mol heavier (approximately 25.5% greater mass) than the unsubstituted analog 5-chloro-2-phenoxyaniline (MW 219.66 g/mol) [2]. Both compounds share identical topological polar surface area (TPSA = 35.3 Ų) [1][2], but the additional tert-butyl group increases hydrophobic surface area and alters physical form—the analog 5-chloro-2-phenoxyaniline is a crystalline solid with a melting point of 41–44°C , whereas the target compound's higher mass and increased lipophilicity suggest different solid-state properties.

Molecular weight Purification Formulation

Vendor Purity Specifications and Quality Reference Standards for 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine Procurement

For procurement purposes, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is available with defined quality specifications. The compound is manufactured under reference standard Q/HWC001-2023 by Howei Pharm, providing a documented quality benchmark for reproducibility . Multiple suppliers offer this compound with explicit research-use-only designation, and hazard classification as an irritant should be noted for handling protocols . These documented specifications reduce procurement uncertainty compared to sourcing less-characterized analogs.

Quality control Reference standard Procurement specification

2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine (CAS 103827-03-8): Evidence-Backed Application Scenarios for R&D and Industrial Use


Lipophilicity-Dependent Membrane Permeability Assays

In cell-based permeability assays (e.g., Caco-2, PAMPA, or MDCK monolayers) where compound lipophilicity directly governs passive diffusion rates, 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine with an XLogP3-AA of 5.1 provides a distinct lipophilicity profile compared to the less lipophilic analog 5-chloro-2-phenoxyaniline (XLogP3 = 3.1) [1]. This property makes it suitable as a high-LogP reference compound or scaffold for studying structure-permeability relationships in phenoxyaniline series. Researchers developing CNS-penetrant molecules or optimizing cellular uptake should select this compound when higher membrane partitioning is experimentally required.

Sterically Demanding Derivatization Chemistry and Scaffold Optimization

The para-tert-butyl substituent introduces steric hindrance that modulates the reactivity of the amino group toward electrophilic reagents, influencing reaction kinetics and regioselectivity in derivatization reactions. This compound serves as a sterically demanding scaffold for preparing sulfonamide, carbamate, or amide derivatives [2], enabling SAR studies where the effect of bulky para-substitution on biological activity is systematically evaluated. Procurement of this specific compound is essential when the tert-butyl group is required to occupy a hydrophobic pocket or to probe steric tolerance in target binding sites.

Proteomics and Chemical Biology Tool Compound Synthesis

Vendor documentation indicates that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is employed in proteomics research applications . The primary aromatic amine functionality enables facile conjugation to affinity tags, fluorophores, or solid supports, while the tert-butyl group provides a distinctive MS/MS fragmentation signature and enhanced hydrophobic retention in reversed-phase LC-MS workflows. This combination of properties supports its use in activity-based protein profiling (ABPP), chemical probe development, and pull-down assays where compound identity and purity must be documented through reference standards such as Q/HWC001-2023 .

Analytical Method Development and Chromatographic Reference Standards

The compound's computed properties—including a defined LogP of 5.1, MW of 275.77 g/mol, and TPSA of 35.3 Ų—enable predictable chromatographic behavior [1]. These well-characterized physicochemical parameters support its use as a retention time marker or system suitability standard in reversed-phase HPLC and LC-MS method development, particularly when calibrating methods for moderately lipophilic aromatic amines. The availability of a documented reference standard (Q/HWC001-2023) further qualifies it for regulated analytical workflows requiring traceable quality metrics.

Technical Documentation Hub

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